Methyl acetimidate

Vue d'ensemble

Description

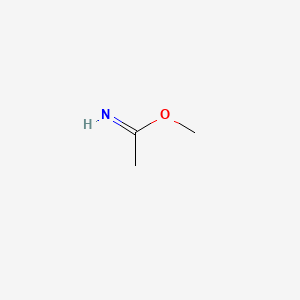

Methyl acetimidate is a chemical compound with the molecular formula CH₃C(=NH)OCH₃ · HCl. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its role as an inhibitor of N-methylation of phosphatidylethanolamine and its ability to prevent the stimulation of purified cardiac sarcolemmal vesicles Ca²⁺-pump activities .

Méthodes De Préparation

Methyl acetimidate can be synthesized through several methods. One common synthetic route involves the reaction of acetonitrile, methanol, and toluene in the presence of dry hydrogen chloride. The reaction mixture is cooled to -5 to 10°C, and hydrogen chloride is introduced to form the hydrochloride salt. The reaction is maintained at 0°C for one hour, followed by further processing at 0 to 20°C for an additional 0.5 hours. The final product is obtained after 12 hours of crystallization .

Analyse Des Réactions Chimiques

Methyl acetimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It participates in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Methyl acetimidate is characterized by its high reactivity due to the presence of the imidate functional group. This reactivity allows for diverse applications, particularly in modifying biomolecules and synthesizing complex organic compounds.

Protein Modification

This compound is widely used to modify proteins, particularly through the amidination of amino groups. This process allows for the selective modification of lysine residues, enhancing protein solubility and stability, which is crucial for structural determination in X-ray crystallography .

Case Study: Enzyme Inactivation

A notable study demonstrated that this compound can inactivate penicillinase by amidinating enzyme amino groups without significantly altering bulk or charge. This modification retains substantial catalytic activity, highlighting its utility in enzyme studies .

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various drug compounds. Its reactivity facilitates the formation of bioactive molecules, enhancing drug development processes .

Table 1: Applications in Pharmaceutical Synthesis

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for synthesizing active pharmaceutical ingredients (APIs). |

| Bioavailability | Enhances stability and solubility of medications. |

| Enzyme Studies | Investigates enzyme mechanisms through covalent modifications. |

Biochemical Assays

This compound is employed in biochemical assays to study enzyme kinetics and protein interactions. Its ability to modify amino acid residues provides insights into enzyme mechanisms and the effects of post-translational modifications .

Case Study: Erythrocyte Studies

Research involving 51Cr-labeled erythrocytes treated with this compound indicated its potential role in studying survival times and interactions within biological systems .

Chemical Synthesis

The compound is also utilized in various chemical synthesis processes, enabling the creation of a wide array of desired compounds due to its compatibility with different reagents .

Mécanisme D'action

The mechanism of action of methyl acetimidate involves its role as an inhibitor of N-methylation of phosphatidylethanolamine. This inhibition prevents the stimulation of purified cardiac sarcolemmal vesicles Ca²⁺-pump activities, which is crucial for various cellular processes . The compound interacts with specific molecular targets and pathways, affecting the overall function of the cells.

Comparaison Avec Des Composés Similaires

Methyl acetimidate can be compared with other similar compounds such as:

- Ethyl acetimidate hydrochloride

- Methyl benzimidate hydrochloride

- Ethyl benzimidate hydrochloride These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific inhibitory effects on N-methylation and its role in various scientific and industrial processes .

Activité Biologique

Methyl acetimidate (MAI) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and protein biochemistry. This article reviews the biological properties, mechanisms of action, and research findings associated with MAI, supported by relevant data tables and case studies.

Overview of this compound

This compound is an imido ester that has garnered interest due to its ability to modify proteins and influence various biological processes. Its applications range from protein crystallography to enzyme inhibition, making it a valuable tool in biochemical research.

Biological Properties

-

Enzyme Inhibition :

- MAI acts as an inhibitor of the enzyme responsible for the N-methylation of phosphatidylethanolamine (PE), a crucial phospholipid in cell membranes. This inhibition allows researchers to study PE methylation's role in biological processes, particularly in membrane dynamics and signaling pathways.

-

Protein Modification :

- The compound is used to modify lysine residues in proteins, enhancing their solubility and stability during crystallization. This modification is critical for structural determination through X-ray diffraction techniques.

-

Antitumor and Antiviral Activity :

- Research indicates that MAI exhibits antitumor and antiviral properties, suggesting potential applications in treating diseases such as cancer and viral infections like HIV and hepatitis B.

MAI's biological activity is largely attributed to its ability to form covalent bonds with amino acid residues in proteins, particularly lysine. This covalent modification can alter enzyme activity and protein interactions, ultimately influencing various metabolic pathways.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Enzyme Inhibition | Inhibits N-methylation of PE | |

| Protein Modification | Modifies lysine residues for crystallization | |

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Antiviral Activity | Inhibits viral replication |

Case Study 1: Protein Crystallography

In a study focusing on protein crystallization, MAI was utilized to modify lysine residues on aldolase. The modified protein exhibited improved solubility, which facilitated successful crystallization for structural analysis. The study highlighted the importance of MAI in enhancing the quality of protein crystals necessary for X-ray diffraction .

Case Study 2: Antitumor Effects

A recent investigation into MAI's antitumor properties revealed its effectiveness against several cancer cell lines, including hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8). The study demonstrated that MAI induces apoptosis through a mechanism involving caspase activation, providing insights into its potential therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and characterization of MAI derivatives to enhance its biological activity. For instance, modifications aimed at improving its interaction with specific enzymes have shown promise in increasing its efficacy as an antitumor agent .

Additionally, computational studies have provided insights into the molecular interactions between MAI and target proteins, revealing how structural modifications can lead to improved biological outcomes .

Propriétés

IUPAC Name |

methyl ethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(4)5-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFKGZZCMREBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14777-27-6 (hydrochloride) | |

| Record name | Methyl acetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701315970 | |

| Record name | Methyl acetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14777-29-8 | |

| Record name | Methyl acetimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl acetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ACETIMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O9DI6F4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.